N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide is a synthetic benzamide derivative characterized by two distinct structural motifs:
- A cyclohex-1-en-1-yl ethyl moiety attached to the benzamide nitrogen.
- A 2-cyclopropyl-2-oxoethoxy substituent at the para position of the benzamide aromatic ring.
This compound is hypothesized to belong to a class of bioactive molecules designed for pharmaceutical or catalytic applications, given its structural resemblance to other benzamide derivatives reported in medicinal and organic chemistry literature .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-(2-cyclopropyl-2-oxoethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c22-19(16-6-7-16)14-24-18-10-8-17(9-11-18)20(23)21-13-12-15-4-2-1-3-5-15/h4,8-11,16H,1-3,5-7,12-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKANIZFFTNKQML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)OCC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide typically involves the following steps:
Formation of the cyclohexenyl ethylamine intermediate: This can be achieved by the reaction of cyclohexene with ethylamine under catalytic hydrogenation conditions.
Synthesis of the benzamide core: The intermediate is then reacted with 4-hydroxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide core.
Introduction of the cyclopropyl oxoethoxy group: Finally, the benzamide core is reacted with cyclopropyl oxoethoxy chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the cyclohexenyl group to a cyclohexyl group.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield fully saturated hydrocarbons.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide would depend on its specific interactions with molecular targets. This could involve binding to specific receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound shares core benzamide features with analogues but differs in substituent chemistry. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations :
- Lipophilicity : The cyclohexene and cyclopropyl ketone groups in the target compound likely enhance lipophilicity compared to the hydroxylated analogue in , which may improve membrane permeability in drug delivery .
- Synthetic Utility : Unlike the N,O-bidentate directing group in , the target compound’s substituents may prioritize stability over catalytic versatility .
Methodological Considerations
- Structural Characterization : X-ray crystallography (e.g., SHELX programs, as in ) is critical for confirming the stereochemistry of cyclohexene and cyclopropyl groups .
- Synthesis Routes : Similar to , the target compound may be synthesized via amide coupling between a benzoyl chloride derivative and a cyclohexene-containing amine, followed by functionalization of the cyclopropyl ketone side chain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
